2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide
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Overview
Description
2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with chlorosulfonic acid, followed by the addition of the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or alcohols.
Scientific Research Applications
2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Biological Studies: It can be used to study enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-5-methylpyridine-3-sulfonamide
- 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-4-methylpyridine-3-sulfonamide
- 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-3-methylpyridine-3-sulfonamide
Uniqueness
The unique positioning of the methyl group on the pyridine ring in 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s ability to interact with molecular targets, making it a valuable compound for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-chloro-N-(1-ethylpyrazol-4-yl)-6-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2S/c1-3-16-7-9(6-13-16)15-19(17,18)10-5-4-8(2)14-11(10)12/h4-7,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXJGDKFWGMQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NS(=O)(=O)C2=C(N=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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